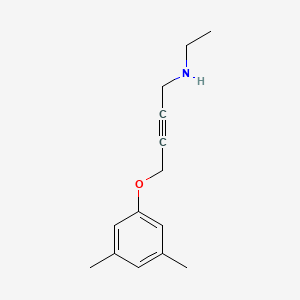![molecular formula C22H21ClO5 B4937525 propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4937525.png)
propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate, also known as PCCB, is a synthetic compound that belongs to the class of chromones. PCCB is a potent antioxidant and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
Propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate exerts its biological effects by scavenging free radicals and reducing oxidative stress. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate also inhibits the production of pro-inflammatory cytokines and enzymes, which contribute to the pathogenesis of various diseases. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can also modulate signaling pathways involved in cell survival and death, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been shown to have a wide range of biochemical and physiological effects. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can reduce oxidative stress, inflammation, and apoptosis in various cell types. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can also improve mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can also reduce tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
Propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has several advantages for lab experiments. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a stable compound that can be easily synthesized and purified. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been extensively studied in vitro and in vivo, and its biological effects are well characterized. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has a low toxicity profile and can be administered orally or intravenously. However, propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has some limitations for lab experiments. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a synthetic compound that may not accurately reflect the biological effects of natural compounds. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate may also have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can be further optimized for its therapeutic applications in various diseases. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can also be used as a lead compound to develop more potent and selective analogs. The mechanism of action of propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can be further elucidated to identify new signaling pathways and targets. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can also be studied in combination with other compounds to enhance its therapeutic efficacy. Finally, propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can be studied in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with propyl 2-bromobutanoate to yield the final product, propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate. The synthesis of propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been optimized to achieve high yields and purity.
Scientific Research Applications
Propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases. propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-3-11-26-22(25)19(4-2)28-14-9-10-16-20(12-14)27-13-17(21(16)24)15-7-5-6-8-18(15)23/h5-10,12-13,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAFWBQGUGCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4937516.png)
![N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4937529.png)

![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![N-[3-(benzoylamino)phenyl]-4-propoxybenzamide](/img/structure/B4937543.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)